A Senior Application Scientist's Guide to Fmoc-Dab(Trt)-OH: Navigating Synthesis and Supplier Selection
A Senior Application Scientist's Guide to Fmoc-Dab(Trt)-OH: Navigating Synthesis and Supplier Selection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block in Peptide Chemistry
In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount to success. Among the diverse array of non-canonical amino acids, L-2,4-diaminobutyric acid (Dab) derivatives offer unique opportunities for creating complex peptide architectures, including branched and cyclic structures. This guide focuses on a key derivative, N-α-Fmoc-N-γ-trityl-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Trt)-OH. We will delve into its chemical identity, strategic applications, critical considerations for its use, and a survey of reliable suppliers.
A point of clarification on nomenclature is essential for precision in research. While the query "Trt-Dab(Fmoc)-OH" is understandable, the standard convention in peptide chemistry places the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the amino acid backbone, and the side-chain protecting group is indicated in parentheses. Therefore, the correct nomenclature is Fmoc-Dab(Trt)-OH . In practice, a closely related and more commonly available derivative is Fmoc-Dab(Mtt)-OH , where Mtt stands for 4-methyltrityl. This guide will primarily focus on the Mtt derivative as it is well-documented and commercially accessible, while noting that the principles of its use are largely applicable to the Trt-protected version.
Core Technical Specifications
A foundational aspect of working with any chemical compound is understanding its fundamental properties. The key identifiers and characteristics of Fmoc-Dab(Mtt)-OH are summarized below.
| Property | Value | Source |
| CAS Number | 851392-68-2 | [1][2][3] |
| Molecular Formula | C39H36N2O4 | [1][2][3] |
| Molecular Weight | 596.71 g/mol | |
| Appearance | White to off-white or beige powder | |
| Purity (Typical) | ≥95% (HPLC/TLC) | [2] |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid | [2] |
The Strategic Advantage: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Dab(Mtt)-OH lies in its utility for Fmoc-based solid-phase peptide synthesis (SPPS). The strategic value of this reagent is rooted in its orthogonal protection scheme. The Fmoc group on the α-amine is base-labile and is typically removed using a piperidine solution, while the Mtt group protecting the γ-amine of the Dab side chain is highly acid-labile.
This differential stability allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus is still protected. The Mtt group can be cleaved using a very mild acid treatment, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This opens up a plethora of possibilities for peptide modification, including:
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Branched Peptides: A second peptide chain can be synthesized on the deprotected Dab side chain.
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Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminus of the peptide.
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Conjugation: The exposed amine can serve as a handle for attaching various molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Caption: Orthogonal protection strategy using Fmoc-Dab(Mtt)-OH in SPPS.
A Critical Consideration: The Challenge of Lactamization
While Fmoc-Dab(Mtt)-OH is a powerful tool, researchers must be aware of a significant potential side reaction: intramolecular cyclization to form a lactam. This issue has been reported to cause abnormally poor coupling efficiency during SPPS.[4] The reaction is particularly prevalent under various conditions with common coupling reagents.[4]
This lactamization occurs when the carboxyl group of the Fmoc-Dab(Mtt)-OH is activated for coupling. The nearby γ-amino group, despite being protected by the bulky Mtt group, can attack the activated carboxylate, leading to the formation of a six-membered ring and rendering the amino acid incapable of being incorporated into the growing peptide chain.
Caption: Competing reaction pathways for Fmoc-Dab(Mtt)-OH during coupling.
Mitigation Strategies:
To overcome this challenge, several approaches can be considered:
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Choice of Coupling Reagent: Research has shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent can lead to complete incorporation of Fmoc-Dab(Mtt)-OH.[4] This is often achieved with a multi-time, pre-incubation-free protocol.[4]
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In Situ Activation: Minimizing the time the amino acid spends in its activated state before coupling can reduce the likelihood of lactamization.
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Alternative Protecting Groups: In cases where lactamization remains a persistent issue, considering alternative, orthogonally protected Dab derivatives may be a more efficient solution.[4]
Experimental Protocol: Incorporation of Fmoc-Dab(Mtt)-OH using DEPBT
This protocol is adapted from findings that suggest DEPBT can effectively mediate the coupling of Fmoc-Dab(Mtt)-OH while minimizing lactam formation.
Materials:
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Resin-bound peptide with a free N-terminal amine
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Fmoc-Dab(Mtt)-OH
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3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
-
Standard SPPS reaction vessel and shaker
Procedure:
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Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
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Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
-
Coupling Mixture Preparation (No Pre-activation):
-
In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the vial.
-
-
Coupling Reaction: Immediately add the freshly prepared coupling mixture to the resin.
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Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time may be necessary compared to standard amino acids.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.
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Repeat Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling procedure (steps 4-7).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.
Supplier Information
A reliable supply chain is critical for research and development timelines. The following table provides information on some of the commercially available sources for Fmoc-Dab(Mtt)-OH.
| Supplier | Product Name | CAS Number | Purity/Grade |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Dab(Mtt)-OH | 851392-68-2 | ≥95.0% (HPLC), Novabiochem® |
| Aapptec | Fmoc-Dab(Mtt)-OH | 851392-68-2 | Not specified |
| Advanced ChemBlocks | Fmoc-Dab(Mtt)-OH | 851392-68-2 | 95% |
| ChemPep | Fmoc-Dab(Mtt)-OH | 851392-68-2 | Not specified |
Conclusion
Fmoc-Dab(Mtt)-OH is a valuable, albeit challenging, building block in the peptide chemist's toolbox. Its utility in creating complex peptide architectures through an orthogonal protection strategy is undeniable. However, a thorough understanding of the potential for lactamization and the implementation of appropriate mitigation strategies, such as the use of DEPBT as a coupling reagent, are essential for its successful application. By carefully considering the technical nuances outlined in this guide and selecting a reputable supplier, researchers can effectively leverage the unique properties of this amino acid derivative to advance their drug discovery and development programs.
References
- Aapptec Peptides. Fmoc-Dab(Mtt)-OH, CAS 851392-68-2.
- Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem®.
- Advanced ChemBlocks. Fmoc-Dab(Mtt)-OH 95%.
- Sigma-Aldrich. Fmoc-Dab(Boc)-OH = 97.0 HPLC.
- Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2.
- ChemPep. 851392-68-2 | Fmoc-Dab(Mtt)-OH.
- Aapptec Peptides. Fmoc-Dab(Boc)-OH, CAS 125238-99-5.
- ResearchGate. Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH.
- PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
